3-Ethoxyacrylnitril

Übersicht

Beschreibung

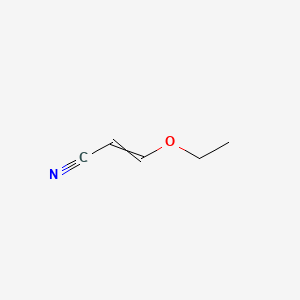

3-Ethoxyacrylonitrile is an organic compound with the chemical formula C5H7NO. It is a colorless to light yellow liquid that is soluble in many organic solvents such as alcohols and ethers. This compound is known for its applications in various chemical processes and is characterized by its ethoxy and acrylonitrile functional groups .

Wissenschaftliche Forschungsanwendungen

3-Ethoxyacrylonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It serves as an intermediate in the synthesis of biologically active compounds.

Medicine: It is used in the preparation of pharmaceutical intermediates.

Industry: It is utilized in the production of coatings, sealants, and adhesives.

Wirkmechanismus

Target of Action

It is known that 3-ethoxyacrylonitrile participates in the heck reaction with aryl bromides, catalyzed by a tetraphosphine/palladium complex . This suggests that the compound interacts with aryl bromides and palladium complexes in its reactions.

Mode of Action

In the Heck reaction, 3-Ethoxyacrylonitrile interacts with aryl bromides in the presence of a tetraphosphine/palladium complex

Biochemical Pathways

It is used in the preparation of (z)-β-aminoacrylonitrile , suggesting it may play a role in the synthesis of this compound.

Result of Action

It is known that 3-ethoxyacrylonitrile is used in the preparation of (z)-β-aminoacrylonitrile , suggesting it contributes to the synthesis of this compound.

Action Environment

It is known that 3-ethoxyacrylonitrile is a liquid at room temperature , suggesting that its physical state and possibly its reactivity could be influenced by temperature.

Biochemische Analyse

Biochemical Properties

3-Ethoxyacrylonitrile plays a significant role in biochemical reactions, particularly in the synthesis of β-aminoacrylonitrile. It interacts with enzymes such as tetraphosphine/palladium complexes, which catalyze the Heck reaction involving 3-Ethoxyacrylonitrile and aryl bromides This interaction is crucial for the formation of carbon-carbon bonds in organic synthesis

Cellular Effects

The effects of 3-Ethoxyacrylonitrile on various cell types and cellular processes are of particular interest. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Ethoxyacrylonitrile may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. It can also impact cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3-Ethoxyacrylonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the interaction of 3-Ethoxyacrylonitrile with tetraphosphine/palladium complexes in the Heck reaction is a form of enzyme activation that facilitates the formation of carbon-carbon bonds

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethoxyacrylonitrile can change over time. The stability and degradation of this compound are important factors to consider. 3-Ethoxyacrylonitrile is relatively stable under standard laboratory conditions, but it may degrade over time, especially when exposed to light or heat . Long-term studies have shown that 3-Ethoxyacrylonitrile can have lasting effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-Ethoxyacrylonitrile vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, 3-Ethoxyacrylonitrile can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

3-Ethoxyacrylonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, 3-Ethoxyacrylonitrile can be metabolized into β-aminoacrylonitrile through enzymatic reactions . This compound may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 3-Ethoxyacrylonitrile within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, 3-Ethoxyacrylonitrile may localize to specific cellular compartments, affecting its accumulation and activity .

Subcellular Localization

3-Ethoxyacrylonitrile’s subcellular localization plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3-Ethoxyacrylonitrile may localize to the cytoplasm or nucleus, where it can interact with various biomolecules and exert its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Ethoxyacrylonitrile is typically synthesized by reacting acrylonitrile with ethanol. The reaction is usually carried out under an inert atmosphere and under appropriate temperature and pressure conditions . Another method involves reacting acetonitrile and formic ether under the action of alcohol alkali metal salt, followed by etherification with ethanol hydrochloride .

Industrial Production Methods: The industrial production of 3-ethoxyacrylonitrile involves the use of cost-effective raw materials and relatively mild reaction conditions. The process is designed to be simple in operation and high in yield, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethoxyacrylonitrile undergoes various types of chemical reactions, including:

Heck Reaction: This reaction involves the coupling of 3-ethoxyacrylonitrile with aryl bromides, catalyzed by a tetraphosphine/palladium complex.

Substitution Reactions: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Heck Reaction: Aryl bromides and a tetraphosphine/palladium complex are commonly used.

Substitution Reactions: Various nucleophiles can be used under appropriate conditions.

Major Products:

Heck Reaction: The major products are aryl-substituted acrylonitriles.

Substitution Reactions: The products depend on the nucleophiles used.

Vergleich Mit ähnlichen Verbindungen

3,3-Diethoxypropionitrile: Similar in structure but with two ethoxy groups.

Ethyl 3-ethoxyacrylate: Contains an ester group instead of a nitrile group.

3-Ethoxyacryloyl chloride: Contains a chloride group instead of a nitrile group.

Uniqueness: 3-Ethoxyacrylonitrile is unique due to its combination of ethoxy and acrylonitrile functional groups, which confer distinct reactivity and versatility in various chemical reactions .

Eigenschaften

CAS-Nummer |

61310-53-0 |

|---|---|

Molekularformel |

C5H7NO |

Molekulargewicht |

97.12 g/mol |

IUPAC-Name |

(Z)-3-ethoxyprop-2-enenitrile |

InChI |

InChI=1S/C5H7NO/c1-2-7-5-3-4-6/h3,5H,2H2,1H3/b5-3- |

InChI-Schlüssel |

HUPVIAINOSTNBJ-HYXAFXHYSA-N |

SMILES |

CCOC=CC#N |

Isomerische SMILES |

CCO/C=C\C#N |

Kanonische SMILES |

CCOC=CC#N |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary synthetic application of 3-Ethoxyacrylonitrile?

A1: 3-Ethoxyacrylonitrile serves as a valuable precursor in synthesizing various heterocyclic compounds, particularly pyrimidines. Its structure, containing both a nitrile and an enol ether group, allows for diverse reactions with nucleophiles like guanidine and amidines, leading to the formation of substituted pyrimidines [, , ].

Q2: Can you provide an example of a specific chemical synthesis using 3-Ethoxyacrylonitrile?

A2: Certainly. One example is the synthesis of 2,4-Diamino-5-(p-chlorophenylsulfonyl)pyrimidine. In this reaction, 2-(p-chlorophenylsulfonyl)-3-ethoxyacrylonitrile reacts with guanidine in refluxing ethanol with sodium ethoxide present. This results in the formation of the desired pyrimidine derivative [].

Q3: Beyond pyrimidines, are there other heterocycles synthesized using this reagent?

A3: Yes, 3-Ethoxyacrylonitrile also acts as a building block for other heterocycles. Researchers have successfully used it to synthesize derivatives of pyrazoles and 1,2,4-triazoles. This is achieved through its reaction with dithiocarbazates, which subsequently undergo cyclization reactions to yield the desired heterocyclic products [, ].

Q4: Can the ethoxy group in 3-Ethoxyacrylonitrile be modified for further derivatization?

A4: While the provided research focuses on the reactivity of the nitrile group in 3-Ethoxyacrylonitrile, the ethoxy group can be manipulated for further functionalization. For instance, it can be converted to an aldehyde, as demonstrated by the synthesis of α, α-Diethoxyacetaldehyde hydrate from 3-Ethoxyacrylonitrile []. This aldehyde can then be utilized in various reactions to introduce additional functional groups.

Q5: How is the structure of 3-Ethoxyacrylonitrile confirmed?

A6: The structure of 3-Ethoxyacrylonitrile, and its derivatives, can be confirmed through various spectroscopic methods. These methods include 1H NMR, 13C NMR, and infrared spectroscopy (FTIR). These techniques provide information about the types of atoms present, their connectivity, and the functional groups within the molecule [, , ].

Q6: Are there alternative reagents to 3-Ethoxyacrylonitrile for similar synthetic applications?

A7: Yes, alternatives like 2-chloroacrylonitrile and 2-(1-piperidinyl-methyl)acrylonitrile have been successfully employed in synthesizing 4-amino-2-arylpyrimidines. The choice of reagent depends on the specific target molecule and reaction conditions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.